molecular formula C20H23N5O2S B12245016 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine

Cat. No.: B12245016
M. Wt: 397.5 g/mol
InChI Key: LRMKPQQQZCRESZ-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, such as the imidazo[1,2-b]pyridazine and thiazole rings. These components are then linked through a series of reactions, including nucleophilic substitution and cyclization reactions. The final step involves the coupling of the piperidine ring with the thiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: Known for their biological activity and potential therapeutic applications.

    Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.

    Piperidine derivatives: Commonly used in medicinal chemistry for the development of various drugs.

Uniqueness

What sets 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine apart is its unique combination of these heterocyclic rings, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C20H23N5O2S/c1-13-19(28-12-21-13)20(26)24-8-6-14(7-9-24)11-27-18-5-4-17-22-16(15-2-3-15)10-25(17)23-18/h4-5,10,12,14-15H,2-3,6-9,11H2,1H3

InChI Key

LRMKPQQQZCRESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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